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Compound of Interest

Compound Name: 1,3,6-Octatriene

Cat. No.: B14704478 Get Quote

A detailed comparative analysis of the spectroscopic signatures of 1,3,6-octatriene isomers,

providing researchers, scientists, and drug development professionals with key data for

identification and characterization.

In the realm of organic chemistry, the subtle dance of atoms gives rise to a fascinating array of

isomers—molecules with the same chemical formula but different structural arrangements.

Among these, the isomers of 1,3,6-octatriene (C8H12) present a compelling case for the

power of spectroscopic techniques to distinguish between closely related compounds. This

guide offers a comprehensive comparison of the spectroscopic properties of 1,3,6-octatriene
isomers, leveraging experimental data where available and established spectroscopic

principles to illuminate their unique molecular fingerprints.

The isomers of 1,3,6-octatriene, characterized by a conjugated diene system and an isolated

double bond, exhibit distinct spectroscopic behaviors under UV-Vis, infrared, nuclear magnetic

resonance, and mass spectrometry analysis. These differences, arising from variations in

stereochemistry (E/Z isomerism) and the electronic environment of the nuclei, are critical for

unambiguous identification in complex mixtures and for understanding their chemical reactivity.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the geometric isomers of 1,3,6-
octatriene. Due to the limited availability of complete experimental datasets for all isomers, this

guide combines documented experimental values with predicted data based on established

principles of spectroscopy for conjugated systems.
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Table 1: UV-Vis Spectroscopy
The position of the maximum absorbance (λmax) in the ultraviolet-visible spectrum is highly

sensitive to the extent of conjugation. For 1,3,6-octatriene, the primary absorption is due to the

π → π* transition within the 1,3-diene system.

Isomer Predicted λmax (nm) Notes

(3E,6E)-1,3,6-Octatriene ~225-235

The trans configuration of the

conjugated system is expected

to have a slightly longer

wavelength of maximum

absorption compared to the cis

isomer due to reduced steric

hindrance and better orbital

overlap.

(3Z,6E)-1,3,6-Octatriene ~220-230

The cis configuration in the

conjugated system can cause

a slight blue shift (shorter

wavelength) in λmax compared

to the all-trans isomer.

(3E,6Z)-1,3,6-Octatriene ~225-235

The stereochemistry of the

isolated double bond has a

negligible effect on the λmax of

the conjugated diene system.

(3Z,6Z)-1,3,6-Octatriene ~220-230

Similar to the (3Z,6E) isomer,

the cis conjugated system

leads to a predicted blue shift.

Note: The extended conjugation in trienes generally results in a bathochromic (red) shift in

λmax compared to isolated dienes.[1][2][3][4][5]

Table 2: Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups and bonding

within a molecule. For 1,3,6-octatriene isomers, key diagnostic peaks include C=C stretching
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and C-H bending vibrations.

Isomer
C=C Stretch
(conjugated)
(cm⁻¹)

C=C Stretch
(isolated)
(cm⁻¹)

=C-H Bend
(trans) (cm⁻¹)

=C-H Bend
(cis) (cm⁻¹)

(3E,6E)-1,3,6-

Octatriene

~1650-1600

(stronger)

~1670-1660

(weaker)
~970-960 -

(3Z,6E)-1,3,6-

Octatriene
~1650-1600 ~1670-1660 ~970-960 ~730-665

(3E,6Z)-1,3,6-

Octatriene
~1650-1600 ~1670-1660 ~970-960 ~730-665

(3Z,6Z)-1,3,6-

Octatriene
~1650-1600 ~1670-1660 - ~730-665

Note: Conjugation typically lowers the frequency of the C=C stretching vibration.[6] The out-of-

plane =C-H bending vibrations are particularly diagnostic for the stereochemistry of the double

bonds.

Table 3: ¹H NMR Spectroscopy (Predicted Chemical
Shifts)
Proton nuclear magnetic resonance spectroscopy provides detailed information about the

electronic environment of each hydrogen atom. The chemical shifts of vinylic protons are

particularly sensitive to their position within the conjugated system and the stereochemistry of

the double bonds.
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Isomer
H1, H2
(ppm)

H3, H4
(ppm)

H5 (ppm)
H6, H7
(ppm)

H8 (ppm)

(3E,6E)-1,3,6

-Octatriene
5.0-5.3 5.9-6.4 2.7-2.9 5.3-5.6 1.6-1.8

(3Z,6E)-1,3,6

-Octatriene
5.0-5.3 5.8-6.3 2.8-3.0 5.3-5.6 1.6-1.8

(3E,6Z)-1,3,6

-Octatriene
5.0-5.3 5.9-6.4 2.7-2.9 5.3-5.6 1.6-1.8

(3Z,6Z)-1,3,6-

Octatriene
5.0-5.3 5.8-6.3 2.8-3.0 5.3-5.6 1.6-1.8

Note: Protons on the internal carbons of the conjugated system (H3, H4) are typically

deshielded and appear at a higher chemical shift. Computational methods can provide more

precise predictions of chemical shifts and coupling constants.[7][8][9][10][11]

Table 4: ¹³C NMR Spectroscopy (Predicted Chemical
Shifts)
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the

carbon skeleton of the molecule.
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Isomer
C1
(ppm)

C2
(ppm)

C3
(ppm)

C4
(ppm)

C5
(ppm)

C6
(ppm)

C7
(ppm)

C8
(ppm)

(3E,6E)

-1,3,6-

Octatrie

ne

115-

120

135-

140

130-

135

128-

133
35-40

125-

130

130-

135
15-20

(3Z,6E)

-1,3,6-

Octatrie

ne

115-

120

133-

138

128-

133

125-

130
30-35

125-

130

130-

135
15-20

(3E,6Z)

-1,3,6-

Octatrie

ne

115-

120

135-

140

130-

135

128-

133
35-40

123-

128

128-

133
10-15

(3Z,6Z)-

1,3,6-

Octatrie

ne

115-

120

133-

138

128-

133

125-

130
30-35

123-

128

128-

133
10-15

Note: The chemical shifts of the sp² hybridized carbons are influenced by their position in the

chain and the stereochemistry of the double bonds. PubChem lists the availability of a ¹³C NMR

spectrum for (Z,E)-1,3,5-octatriene.[12]

Table 5: Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The isomers of 1,3,6-octatriene are expected to show a molecular ion peak

(M⁺) at m/z 108. While the mass spectra of isomers are often similar, differences in fragment

ion abundances can sometimes be used for differentiation.
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Isomer Molecular Ion (m/z)
Key Fragment Ions
(m/z)

Source

1,3,6-Octatriene

(isomer unspecified)
108

93, 79, 77, 67, 55, 41,

39

NIST WebBook[13]

[14]

(3E,6E)-1,3,6-

Octatriene
108

93, 79, 77, 67, 55, 41,

39
NIST WebBook[15]

(3Z,6E)-1,3,6-

Octatriene
108

93, 79, 77, 67, 55, 41,

39
SpectraBase[16]

Note: The fragmentation patterns are often complex and can involve rearrangements. The base

peak for several isomers is observed at m/z 79.

Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of 1,3,6-octatriene isomers are

not widely published. However, the following general methodologies are applicable for the

analysis of volatile, nonpolar compounds.

1. Sample Preparation:

UV-Vis Spectroscopy: Samples should be dissolved in a UV-transparent solvent such as

hexane or ethanol to a concentration that yields an absorbance between 0.1 and 1. A

standard 1 cm path length quartz cuvette is typically used.

IR Spectroscopy: For volatile liquids like the octatrienes, a neat sample can be analyzed by

placing a drop between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution in a

non-polar solvent like carbon tetrachloride (CCl₄) can be used.

NMR Spectroscopy: Approximately 5-10 mg of the sample should be dissolved in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is

typically added as an internal standard (0 ppm).

Mass Spectrometry: For analysis by gas chromatography-mass spectrometry (GC-MS), the

sample is typically diluted in a volatile solvent like dichloromethane or hexane. The solution
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is then injected into the GC, where the isomers are separated before entering the mass

spectrometer.

2. Instrumentation and Data Acquisition:

UV-Vis Spectrophotometer: A dual-beam spectrophotometer is used to scan the wavelength

range of approximately 200-400 nm.

FTIR Spectrometer: Data is typically collected over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

NMR Spectrometer: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 300-600 MHz for ¹H).

GC-MS System: A gas chromatograph equipped with a capillary column (e.g., DB-5 or

equivalent) is coupled to a mass spectrometer. Electron ionization (EI) at 70 eV is a common

ionization method.

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of 1,3,6-
octatriene isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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